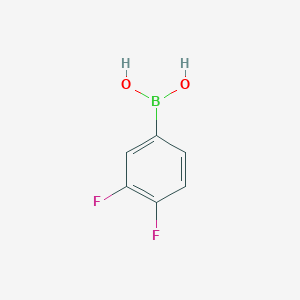

3,4-Difluorophenylboronic acid

Overview

Description

3,4-Difluorophenylboronic acid (CAS 168267-41-2, molecular formula C₆H₅BF₂O₂, molecular weight 157.91 g/mol) is a fluorinated arylboronic acid widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and organic materials . Its high purity (>98%) and stability under aqueous conditions make it a preferred reagent in medicinal chemistry and materials science . The fluorine substituents at the 3- and 4-positions of the benzene ring modulate electronic and steric properties, influencing reactivity and molecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3,4-Difluorophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs hydroboration, where a boron-hydrogen bond is added across an alkene or alkyne. This method is rapid and allows for the efficient production of organoborane compounds .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between 3,4-difluorophenylboronic acid and aryl/heteroaryl halides. Key features include:

For example, coupling with bromobenzene yields 3,4-difluorobiphenyl, a precursor in drug discovery . Fluorine atoms enhance electron-withdrawing effects, accelerating oxidative addition steps in the catalytic cycle .

Conjugated Fluorodiazaborinines Formation

Reaction with diamines (e.g., 1,2-ethylenediamine) via intermolecular dehydration produces diazaborinines:

These compounds exhibit strong fluorescence and are used in explosive detection systems .

Bioconjugation via Diol Esterification

The boronic acid group selectively binds cis-diols (e.g., carbohydrates) in aqueous solutions:

Mechanism Insights :

-

The reaction proceeds through boronate ion (RB(OH)₃⁻) formation at pH > 7.

-

Conditional formation constant – (dependent on diol structure) .

Applications include glycoprotein labeling and targeted drug delivery .

Substitution Reactions with Enyne Acetates

This compound undergoes oxidative substitution with enyne acetates under Cu(I) catalysis:

| Parameter | Value |

|---|---|

| Catalyst | CuBr·SMe₂ |

| Oxidant | O₂ |

| Solvent | Dimethylformamide (DMF) |

| Product | Fluorinated allenes (used in polymer synthesis) |

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

3,4-Difluorophenylboronic acid is predominantly used in Suzuki-Miyaura cross-coupling reactions. This method facilitates the formation of carbon-carbon bonds between aryl or heteroaryl halides and boronic acids. The resulting fluorinated biaryl derivatives are valuable in the synthesis of pharmaceuticals and agrochemicals .

Key Case Study :

- In a study published by Sigma-Aldrich, this compound was successfully employed to synthesize various fluorinated biaryl compounds, demonstrating its efficacy in producing complex molecular architectures .

Synthesis of Fluorinated Diarylmethanols

This compound can also react with aryl aldehydes using nickel catalysts to yield fluorodiarylmethanols. These products are significant intermediates in organic synthesis, particularly for developing biologically active compounds .

Detection of Explosives

Recent research has highlighted the use of this compound in the preparation of conjugated fluorodiazaborinines through intermolecular dehydration reactions with diamines. This application is particularly relevant for the detection of explosives due to the sensitivity and specificity of the resulting compounds .

Liquid Crystal Intermediates

The compound serves as an intermediate in the production of liquid crystals, which are crucial for various electronic applications, including displays and sensors .

Data Table: Summary of Applications

Mechanism of Action

The primary mechanism of action for 3,4-Difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the transmetalation process. In this process, the boron atom in the boronic acid transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond. This reaction is facilitated by the mild and functional group-tolerant conditions of the Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Structural and Crystallographic Properties

Key Compounds Compared :

- 2-Fluorophenylboronic acid (CAS 1993-03-9)

- 4-Fluorophenylboronic acid (CAS 1765-93-1)

- 2,4-Difluorophenylboronic acid (CAS 144025-03-6)

- 3,5-Difluorophenylboronic acid (CAS 156545-07-2)

Table 1: Structural and Spectral Properties

Key Findings :

- 3,4-Difluoro vs. 3,5-Difluoro : The 3,5-isomer lacks observable OH stretching bands in FTIR spectra, suggesting stronger intramolecular hydrogen bonding or anhydride formation . In contrast, 3,4-difluoro derivatives participate in intermolecular hydrogen bonding, forming planar dimers .

- 2,4-Difluoro vs. 3,4-Difluoro : Both form planar structures, but 2,4-difluoro exhibits distinct O–H⋯F bonding, stabilizing its crystal lattice .

Reactivity in Suzuki-Miyaura Coupling

Key Findings :

- 3,4-Difluoro : High yields (60–78%) in coupling reactions due to balanced electronic effects. Fluorine atoms reduce steric hindrance while enhancing electrophilicity of the boron center .

- 3,5-Difluoro : Lower reactivity (37% yield) attributed to increased electron-withdrawing effects, destabilizing the boronate intermediate .

Spectroscopic and Electronic Properties

- FTIR/NMR Analysis: 3,4-Difluoro: No reported OH stretching, likely due to extensive hydrogen bonding in the solid state . 3,5-Difluoro: Absent OH band in FTIR, suggesting intramolecular hydrogen bonding or anhydride formation . 2,3-Difluoro: OH stretching at 3335 cm⁻¹, indicating weaker hydrogen bonds compared to 2,4-difluoro .

Electronic Effects :

- Fluorine substituents at meta/para positions (3,4-difluoro) enhance electrophilicity more effectively than ortho substituents (2-fluoro), improving cross-coupling efficiency .

Biological Activity

3,4-Difluorophenylboronic acid (CAS No. 168267-41-2) is a boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis applications, and relevant research findings.

- Molecular Formula : CHBFO

- Molecular Weight : 157.91 g/mol

- Appearance : White powder

- Solubility : Soluble in polar organic solvents

Biological Applications

This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its biological activities include:

- Cytostatic Activity : It has demonstrated significant cytostatic effects in various cancer cell lines, including CCRF-CEM (human T-cell leukemia), HeLa (cervical cancer), and L1210 (murine leukemia) cells. This activity is attributed to its role as an intermediate in the synthesis of substituted purine bases and nucleosides through Suzuki-Miyaura cross-coupling reactions .

- Enzyme Inhibition : Research indicates that this compound can be used to develop potent inhibitors for specific enzymes like Legumain, which is implicated in cancer progression and inflammation .

The mechanism by which this compound exhibits its biological effects is primarily through the formation of reversible covalent bonds with diols and amino acids, which can alter enzyme activity or cellular signaling pathways. For instance:

- Boronic Acid Interaction : Boronic acids can form complexes with cis-diols found in sugars and certain amino acids, affecting their biological functions . This property is exploited in drug design to create selective inhibitors.

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated that compounds synthesized from this compound showed enhanced cytotoxicity against various cancer cell lines. The derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

- Fluorinated Biaryl Derivatives : The compound has been effectively used in the Suzuki coupling reaction to produce fluorinated biaryl derivatives, which are valuable in medicinal chemistry for their potential therapeutic properties .

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3,4-Difluorophenylboronic acid, and how can purity be optimized?

this compound is typically synthesized via Grignard reagent reactions or cross-coupling methodologies. For example, fluorinated aryl Grignard reagents (e.g., 3,4-difluorophenylmagnesium bromide) can react with trimethyl borate, followed by acid hydrolysis to yield the boronic acid derivative . Purity is optimized through recrystallization using polar solvents (e.g., water or ethanol), which removes unreacted starting materials and byproducts. Crystallization conditions (temperature, solvent ratio) should be carefully controlled to maximize yield and minimize impurities .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals grown via slow evaporation in aqueous solutions are analyzed to determine bond lengths, angles, and hydrogen-bonding networks. For this compound, planar molecular geometry is expected, with B–C bond lengths (~1.56–1.57 Å) indicative of π-conjugation between the boronic acid group and aromatic ring. Hydrogen-bonded dimers (O–H···O/F interactions) stabilize the crystal lattice, forming 2D networks .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic and vibrational properties of this compound?

Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311++G(d,p) basis set is widely used. This method accurately predicts vibrational modes (FT-IR/Raman), NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO gaps). For example, calculated O–H stretching frequencies (~3200–3600 cm⁻¹) can be compared to experimental FT-IR data to validate hydrogen-bonding interactions. Electronic properties, such as charge distribution on fluorine atoms, explain regioselectivity in Suzuki-Miyaura cross-coupling reactions .

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?

The compound forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif), with additional O–H···F interactions creating layered structures. Fluorine atoms act as hydrogen-bond acceptors, stabilizing the crystal packing. Computational studies (e.g., Atoms-in-Molecules analysis) quantify bond critical points and electron density topology, confirming the strength of these interactions. Such insights guide the design of boronic acid-based crystalline materials for sensing or catalysis .

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

Discrepancies in vibrational assignments or NMR shifts often arise from solvent effects or anharmonicity. For example, DFT calculations typically assume gas-phase conditions, whereas experimental FT-IR data reflect solid-state interactions. To resolve this, apply the Polarizable Continuum Model (PCM) in DFT to simulate solvent environments. For NMR, gauge-including atomic orbital (GIAO) methods improve agreement with experimental δ values by accounting for magnetic shielding .

Q. What role does fluorination play in modulating the reactivity of this compound in cross-coupling reactions?

Fluorine substituents exert strong electron-withdrawing effects, reducing the electron density of the aromatic ring and enhancing oxidative addition efficiency in palladium-catalyzed Suzuki couplings. This increases reaction rates and stabilizes intermediates. However, steric hindrance from fluorine atoms may limit coupling partners. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), bases (K₃PO₄), and solvents (DMF) to balance electronic and steric factors .

Q. Methodological Considerations

- Crystallography : Use Bruker SMART APEX CCD diffractometers for high-resolution data. Refinement software (e.g., SHELXL) resolves hydrogen atom positions via difference Fourier maps .

- Spectroscopy : Assign FT-IR bands using VEDA software, correlating with DFT-simulated vibrational modes .

- Synthetic Optimization : Monitor reaction progress via TLC or HPLC, and characterize intermediates via ¹H/¹³C NMR (e.g., δ ~7.0–8.0 ppm for aromatic protons) .

Properties

IUPAC Name |

(3,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGYQBHKEWWTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370228 | |

| Record name | 3,4-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168267-41-2 | |

| Record name | (3,4-Difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168267-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.